molecular formula C16H14CuN2O2 B228223 Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)- CAS No. 14167-15-8

Copper, [[2,2'-[1,2-ethanediylbis[(nitrilo-kappaN)methylidyne]]bis[phenolato-kappaO]](2-)]-, (SP-4-2)-

Cat. No. B228223
Key on ui cas rn: 14167-15-8
M. Wt: 329.84 g/mol
InChI Key: OVGGMUBDQYQVAM-UHFFFAOYSA-L
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Patent
US09249120B2

Procedure details

Anhydrous ethanol was added to a mixture of Salen and Cu(OAc)2 under argon via a syringe. The reaction mixture was stirred at 80° C. for 24 hours. The solvent was removed under reduced pressure, yielding a dark green powder Salen-Cu.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Salen-Cu

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:20]=[CH:19][C:17](=[O:18])/[C:3](=[CH:4]/[NH:5][CH2:6][CH2:7][NH:8]/[CH:9]=[C:10]2/[CH:11]=[CH:12][CH:13]=[CH:14][C:15]/2=[O:16])/[CH:2]=1.CC([O-])=O.CC([O-])=O.[Cu+2:29]>C(O)C>[CH:12]1[CH:11]=[C:10]([CH:9]=[N:8][CH2:7][CH2:6][N:5]=[CH:4][C:3]2[C:17]([O-:18])=[CH:19][CH:20]=[CH:1][CH:2]=2)[C:15]([O-:16])=[CH:14][CH:13]=1.[Cu+2:29] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=C/C(=C\NCCN/C=C\2/C=CC=CC2=O)/C(=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)[O-].CC(=O)[O-].[Cu+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Salen-Cu
Type
product
Smiles
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Cu+2]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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